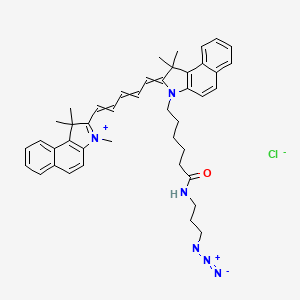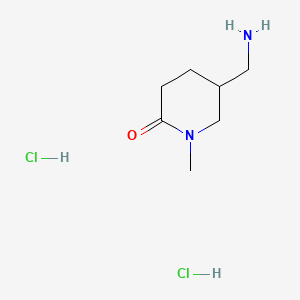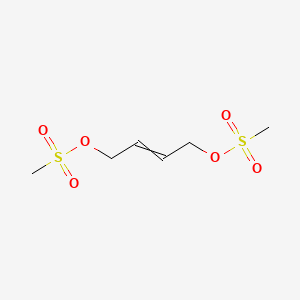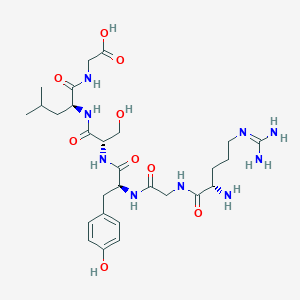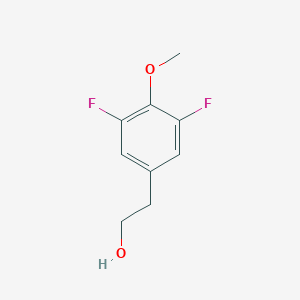
2-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol is an organic compound characterized by a phenyl ring substituted with fluorine and methoxy groups, and an ethan-1-ol moiety
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Nucleophilic Substitution: The compound can be synthesized by starting with 3,5-difluoro-4-methoxybenzene. Bromination at the para position followed by nucleophilic substitution with ethan-1-ol can yield the desired product.
Reduction of Corresponding Ketone: Another method involves the reduction of 2-(3,5-difluoro-4-methoxyphenyl)ethanone using reducing agents like lithium aluminium hydride (LiAlH4).
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and environmental safety. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding ketone, 2-(3,5-difluoro-4-methoxyphenyl)ethanone, using oxidizing agents like chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the ketone back to the alcohol.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the meta and ortho positions of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate (KMnO4)
Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), iron(III) chloride (FeCl3)
Major Products Formed:
Oxidation: 2-(3,5-difluoro-4-methoxyphenyl)ethanone
Reduction: this compound (reformed)
Substitution: Brominated derivatives
Wissenschaftliche Forschungsanwendungen
2-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound's biological activity has been explored for potential therapeutic uses.
Medicine: It may be used in drug discovery and development, particularly in designing new pharmaceuticals.
Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
2-(3,5-Dichloro-4-methoxyphenyl)ethan-1-ol
2-(3,5-Dibromo-4-methoxyphenyl)ethan-1-ol
2-(3,5-Difluoro-4-hydroxyphenyl)ethan-1-ol
Uniqueness: 2-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, or hydroxy counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
2-(3,5-difluoro-4-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-13-9-7(10)4-6(2-3-12)5-8(9)11/h4-5,12H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOFWFTXRDJUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
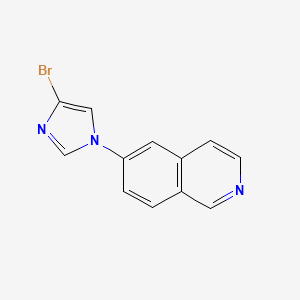
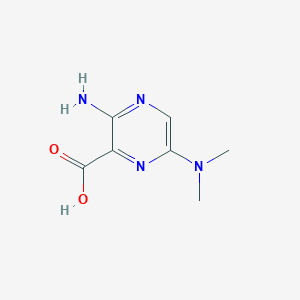
![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)
![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)

![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
